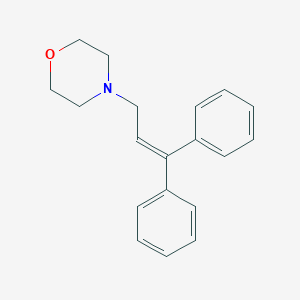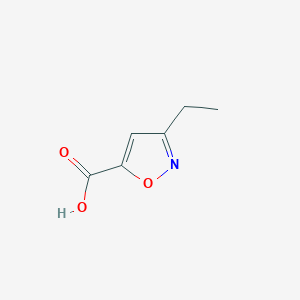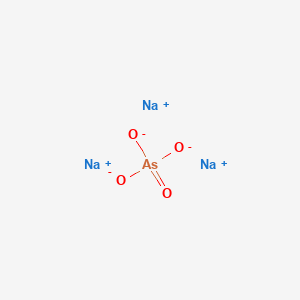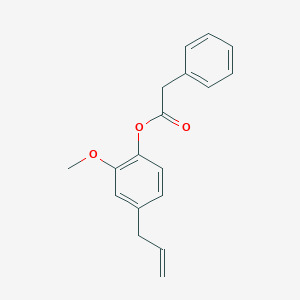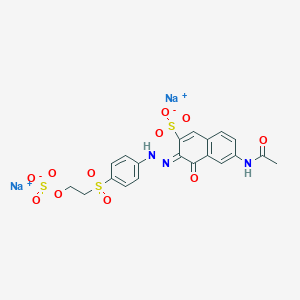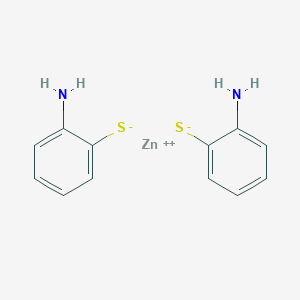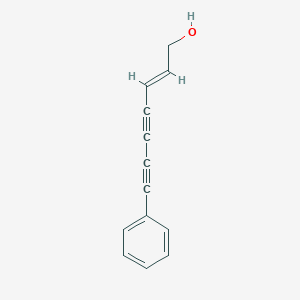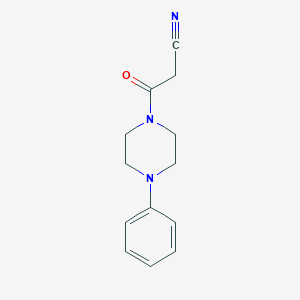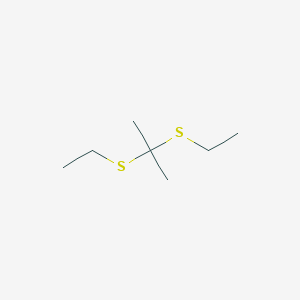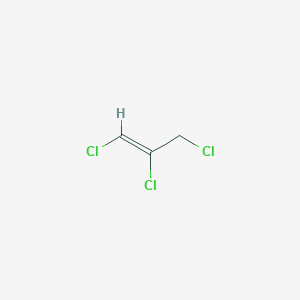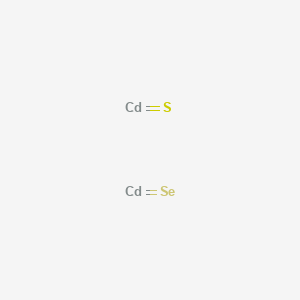
Selanylidenecadmium;sulfanylidenecadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Selanyl and sulfanyl propadienyl cations have been synthesized using scandium triflate-nitromethane-H2O in the presence of Bu4NHSO4, leading to multifunctionalized thiazoles and selenazoles in high yields (Yoshimatsu et al., 2009). Another study presented the synthesis of β-phenyl(selanyl)- and β-phenyl(sulfanyl)-substituted imines by reacting chalcogenoalkylamines with aromatic aldehydes, forming Schiff bases that served as ligands in complex formation reactions (Chernysheva et al., 2013).
Molecular Structure Analysis
The molecular structure of zinc 2-methyl-8-selanylquinolinate was elucidated through X-ray analysis, providing insights into the effects of different ligand atoms (Se or S) on the geometry of the coordinated zinc atom polyhedron (Pech et al., 2007).
Chemical Reactions and Properties
Selanyl- and sulfanyldifluoromethylphosphonates have been shown to serve as sources of phosphonodifluoromethyl radicals, which upon generation, add onto alkenes, producing expected adducts (Lequeux et al., 2001). A new approach for preparing bioactive indolizine motifs decorated with organosulfur and organoselenium groups through an intramolecular annulation of chalcogen-containing pyridinium salts was also described (Penteado et al., 2019).
Physical Properties Analysis
The physical properties of these compounds are not explicitly detailed in the available research; however, studies on their synthesis and molecular structures suggest that these compounds exhibit distinct physical characteristics derived from their unique chalcogen-containing frameworks.
Chemical Properties Analysis
The chemical properties of selanylidenecadmium and sulfanylidenecadmium compounds are characterized by their reactivity in forming multifunctionalized thiazoles, selenazoles, and Schiff bases. These reactions indicate the compounds' ability to engage in complex formation and radical addition reactions, showcasing their versatile chemical behavior (Yoshimatsu et al., 2009); (Chernysheva et al., 2013).
Wirkmechanismus
Target of Action
Selanylidenecadmium; Sulfanylidenecadmium, also known as Cadmium Selenide, is a II-VI semiconductor of the n-type . The primary target of Cadmium, a component of this compound, is Lysine-63-linked polyubiquitination , a process that regulates/activates different cellular signaling pathways . Cadmium is persistent within the cytosol and induces oxidative stress, which continuously damages proteins and causes K63 polyubiquitination .
Mode of Action
Cadmium interacts with its targets by inducing oxidative stress, which continuously damages proteins and causes K63 polyubiquitination . This leads to the regulation/activation of different cellular signaling pathways
Biochemical Pathways
Cadmium affects several biochemical pathways. The enriched KEGG pathways of differentially expressed genes (DEGs) with a high proportion (> 80%) of upregulated genes were focused on the flavonoid biosynthesis, sulphur metabolism, and glucosinolate biosynthesis pathways . Cadmium also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways , illustrating how its interference with these pathways contributes to pathological conditions and carcinogenesis .
Pharmacokinetics
The pharmacokinetics of Cadmium, a component of Selanylidenecadmium; Sulfanylidenecadmium, involves detailing the absorption, distribution, metabolism, and excretion (ADME) of Cadmium . Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength . Despite this, Cadmium can endure in solution via water-soluble complexes like CdCl− and Cd(SO4)22−, and interacts with dissolved organic matter .
Result of Action
The molecular and cellular effects of Cadmium’s action involve the disruption of the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Additionally, Cadmium’s impact on signaling pathways contributes to pathological conditions and carcinogenesis . The epigenetic effects of Cadmium, including DNA methylation and histone modifications, are also explored to explain its long-term impact on gene expression and disease manifestation .
Action Environment
Cadmium is a highly toxic heavy metal released into the environment through industrial processes, agricultural practices, and natural sources . Once released, Cadmium undergoes intricate processes of fate and transport, leading to its distribution in the air, water, and soil compartments of the environment . These diverse anthropogenic activities can lead to the release of Cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Eigenschaften
IUPAC Name |
selanylidenecadmium;sulfanylidenecadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.S.Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRQHWJLNAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cd].[Se]=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2SSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium selenide; cadmium sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

